molecular formula C15H21NO B174086 N-cyclohexyl-N,4-dimethylbenzamide CAS No. 133718-17-9

N-cyclohexyl-N,4-dimethylbenzamide

Cat. No. B174086
CAS RN: 133718-17-9
M. Wt: 231.33 g/mol
InChI Key: ABLQWUWUGWDRBQ-UHFFFAOYSA-N
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Description

“N,N-dimethylbenzamide” and “N-Methylbenzamide” are both derivatives of benzamide . They are used in various chemical reactions and have specific physical and chemical properties .


Molecular Structure Analysis

The molecular structure of “N,N-dimethylbenzamide” and “N-Methylbenzamide” can be represented as a 2D Mol file or a computed 3D SD file . The specific molecular structure of “N-cyclohexyl-N,4-dimethylbenzamide” was not found in the sources.


Physical And Chemical Properties Analysis

“N,N-dimethylbenzamide” and “N-Methylbenzamide” have specific physical and chemical properties such as molecular weight, boiling point, and solubility . The specific properties of “N-cyclohexyl-N,4-dimethylbenzamide” were not found in the sources.

Mechanism of Action

The mechanism of action of these compounds is not specified in the sources I found .

Safety and Hazards

“N,N-dimethylbenzamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

N-cyclohexyl-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-8-10-13(11-9-12)15(17)16(2)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLQWUWUGWDRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N,4-dimethylbenzamide

Synthesis routes and methods

Procedure details

To an ice cold stirred solution of N-methylcylohexylamine (20 ml, 0.15 mol) and triethylamine (22 ml) in dry THF (100 ml) under argon was slowly added p-toluoyl chloride (20 ml, 0.15 mol). A white precipitate formed. The ice bath was removed and the mixture stirred at ambient temperature for 24 h. Ice cold 2M hydrochloric acid (100 ml) was added and the organic layer separated. The aqueous layer was extracted with ethyl acetate (3×100 ml). The combined organics were washed with brine (3×100 ml), dried over anhydrous sodium sulphate, filtered and evaporated to give the crude amide, which was crystallised from hexane to give N-cyclohexyl-N-methyl-4-methylbenzamide (30.9 g, 87%) as a white crystalline solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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